2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19BrN4O2S and its molecular weight is 519.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the synthesis and characterization of quinazolinone derivatives and their antimicrobial properties. Compounds such as 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol and its derivatives have been reported for their antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016). Other research has revealed that quinazolinone derivatives with a styryl moiety at the second position exhibit improved biological activity, demonstrating better antibacterial than antifungal activities (Gupta et al., 2008). Additionally, certain novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have shown promising antimicrobial activities (Yan et al., 2016).
Anti-Inflammatory and Analgesic Activities
Research has also explored the anti-inflammatory and analgesic potentials of quinazolinone derivatives. Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles were synthesized and evaluated, showing significant analgesic and anti-inflammatory activities in animal models (Dewangan et al., 2017). Another study synthesized a range of quinazolinone derivatives, all exhibiting varying degrees of anti-inflammatory activity, with certain compounds demonstrating activity comparable to standard drugs (Kumar & Rajput, 2009).
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2S/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)27-25(30)33-15-22-28-23(29-32-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAKPLNJXVITRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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